1,2-Dibromo-1,1,2-trifluoroethane
Overview
Description
1,2-Dibromo-1,1,2-trifluoroethane: is an organobromine compound with the molecular formula C₂HBr₂F₃ and a molecular weight of 241.833 g/mol . It is a colorless liquid at room temperature and is known for its use in various industrial and scientific applications. The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a fluorine-containing organic intermediate , but its specific biological targets remain to be identified.
Biochemical Pathways
As a fluorine-containing organic intermediate , it may participate in various chemical reactions, but the specific pathways and their downstream effects are currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromo-1,1,2-trifluoroethane. For instance, it is recommended to prevent the chemical from entering drains, indicating that it may have environmental implications . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2-trifluoroethane can be synthesized through the bromination of 1,1,2-trifluoroethene. The reaction typically involves the addition of bromine to the double bond of 1,1,2-trifluoroethene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 1,1,2-trifluoroethene is reacted with bromine. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 1,1,2-trifluoroethene by using reducing agents like zinc in the presence of an acid.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with this compound under basic conditions.
Reducing Agents: Zinc and acids are commonly used to reduce the compound to its corresponding alkenes.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1,2-dihydroxy-1,1,2-trifluoroethane or 1,2-diamino-1,1,2-trifluoroethane can be formed.
Reduction Products: The major product of reduction is 1,1,2-trifluoroethene.
Scientific Research Applications
1,2-Dibromo-1,1,2-trifluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: This compound has a similar structure but includes a chlorine atom instead of a third fluorine atom.
1,2-Dibromo-1,2,2-trifluoroethane: This is another similar compound with a slightly different arrangement of fluorine atoms.
Uniqueness: 1,2-Dibromo-1,1,2-trifluoroethane is unique due to its specific arrangement of bromine and fluorine atoms, which gives it distinct chemical properties. The presence of both bromine and fluorine atoms makes it highly reactive and suitable for various chemical reactions and industrial applications .
Properties
IUPAC Name |
1,2-dibromo-1,1,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJNEBJDURREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861886 | |
Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-04-1 | |
Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-1,1,2-trifluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment affect the NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane?
A2: The NMR parameters of this compound, particularly the coupling constants, are sensitive to solvent effects. Hydrogen bonding between the compound and polar solvents leads to changes in the relative populations of the rotamers, favoring the more polar conformations. [] This interaction also influences the coupling constants: the geminal H–F coupling decreases, while the geminal F–F coupling increases in polar solvents. [] Additionally, the magnitude of the vicinal F–F coupling within each rotamer is also reduced in polar solvents. [] These findings highlight the importance of considering solvent effects when interpreting NMR data and understanding the conformational behavior of this molecule.
Q2: What is the reaction mechanism of this compound with fluorine atoms?
A3: The reaction of this compound with fluorine atoms has been investigated using gas chromatography with electron capture detection. [, ] The reaction exhibits complex kinetics, proceeding through a mixed one and one-half order rate law, suggesting a multi-step mechanism. [] The proposed mechanism involves the initial abstraction of a hydrogen atom by a fluorine radical, generating two radical intermediates: CF2BrċFBr and CF2BrċF2. [] The rate constant for this initial hydrogen abstraction step has been determined, contributing to the understanding of the reactivity of this compound with fluorine radicals. []
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